Lipophilicity (LogP) Differentiation: Balancing Solubility and Permeability
The target compound's predicted LogP of 0.35 places it in an optimal range for balanced aqueous solubility and membrane permeability, a critical factor for cell-based assays and in vivo studies. It is significantly more lipophilic than the 2-methyl analog (estimated LogP -0.23) and less lipophilic than the 2-phenyl analog (estimated LogP 1.4), offering a distinct middle-ground profile that can reduce non-specific binding risks associated with highly lipophilic molecules while maintaining sufficient permeability .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 0.3515 |
| Comparator Or Baseline | 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: -0.23 (Estimated); 3-Oxo-2-phenyl-2,3-dihydropyridazine-4-carboxylic acid: 1.4 (Estimated); 2-Ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: 0.09 (Estimated) |
| Quantified Difference | ΔLogP = +0.58 vs. 2-methyl; -1.05 vs. 2-phenyl; +0.26 vs. 2-ethyl |
| Conditions | Predicted values based on standard computational models (ALOGPS 2.1) for neutral species, referenced from vendor databases and chemical property calculators. |
Why This Matters
The intermediate LogP of the 2-propyl derivative can be a decisive factor in selecting a scaffold that avoids solubility or permeability liabilities common with analog extremes, potentially expediting hit-to-lead progression.
